molecular formula C24H25ClN6O B2699345 N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1207013-91-9

N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Cat. No.: B2699345
CAS No.: 1207013-91-9
M. Wt: 448.96
InChI Key: JTWPANIMARYEJH-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a chemical compound with the molecular formula C24 H25 Cl N6 O and a molecular weight of 448.95 g/mol . This product is provided for research purposes only. Compounds featuring the 1,2,4-triazolo[4,3-a]quinoxaline scaffold are of significant interest in medicinal chemistry and drug discovery research. Scientific literature indicates that this core structure is being explored for various biological activities. For instance, recent studies on novel 1,2,4-triazolo[4,3-a]quinoxaline derivatives have investigated their potential as inhibitors for enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, suggesting research applications in metabolic and neurological disorders . The piperidine moiety, present in this compound, is a common feature in many pharmacologically active molecules and can contribute to binding affinity and pharmacokinetic properties . Disclaimer: The specific biological activity, mechanism of action, and primary research applications for this compound have not been detailed in the available public sources. Researchers are encouraged to consult the primary scientific literature for further insights. This product is strictly for laboratory research use and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O/c25-18-9-3-2-8-17(18)16-26-22(32)13-12-21-28-29-24-23(30-14-6-1-7-15-30)27-19-10-4-5-11-20(19)31(21)24/h2-5,8-11H,1,6-7,12-16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWPANIMARYEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the triazoloquinoxaline core: This can be achieved by reacting 2-chloroquinoxaline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the triazoloquinoxaline core.

    Introduction of the piperidine ring: The triazoloquinoxaline core is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to introduce the piperidine ring.

    Attachment of the chlorophenyl group: The final step involves the reaction of the intermediate with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydride, to attach the chlorophenyl group and form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazoloquinoxaline core and piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on core structures, substituents, and key properties:

Compound Name Core Structure Substituent at Position 4 Propanamide Substituent Molecular Weight (g/mol) Notable Properties/Data
Target Compound [1,2,4]triazolo[4,3-a]quinoxaline Piperidin-1-yl N-(2-chlorophenyl)methyl ~445 (estimated) High lipophilicity (Cl substituent); potential for CNS penetration
3-(4-Oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide [1,2,4]triazolo[4,3-a]quinoxaline None (4-oxo) N-(propan-2-yl) 299.33 Reduced steric bulk; oxo group may increase polarity and hydrogen-bonding capacity
Compound 12 () [1,2,4]triazolo[4,3-a]quinazoline Prop-2-en-1-yl N-(3-chloro-4-methoxyphenyl) ~550 (estimated) Sulfanyl group enhances electron density; allyl substituent may influence reactivity
N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl} [1,2,4]triazolo[4,3-a]quinazoline Prop-2-en-1-yl Complex acetamide chain ~580 (estimated) Sulfanyl linkage could improve target binding affinity
Compound 1 [1,2,4]triazolo[4,3-a]pyridine Sulfanyl group Quinolinyl-pentanamide ~450 (estimated) MPRO energy: -7.703882 (suggests strong binding to a protease target)

Key Observations:

Core Structure Variations: Quinoxaline vs. Quinazoline vs. Quinazoline derivatives () share similar planarity but differ in nitrogen positioning, which may alter electronic properties . Piperidinyl vs. Piperazinyl: Piperidine in the target compound may confer greater lipophilicity compared to piperazine derivatives (), influencing blood-brain barrier penetration .

Substituent Effects: Chlorophenyl vs. Propan-2-yl: The target’s 2-chlorophenyl group enhances metabolic stability compared to the propan-2-yl group in ’s analog, which lacks electron-withdrawing substituents . Sulfanyl vs.

Piperidinyl and chlorophenyl groups in the target compound likely synergize to enhance both lipophilicity and target selectivity compared to simpler analogs .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s propanamide linkage is synthetically tractable, as seen in and , where similar amide bonds are formed via coupling reactions .
  • Metabolic Considerations : The 2-chlorophenyl group may reduce cytochrome P450-mediated metabolism, a common issue in piperazine/piperidine-containing drugs .

Biological Activity

N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide (CAS Number: 1207013-91-9) is a synthetic compound with potential therapeutic applications. Its structure incorporates both a piperidine moiety and a triazoloquinoxaline framework, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H20ClN5C_{17}H_{20}ClN_{5} with a molecular weight of approximately 349.88 g/mol. The presence of the 2-chlorophenyl group and the piperidine ring is significant in enhancing its biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit notable anticancer properties:

  • Cytotoxicity against Leukemia Cell Lines : Research indicates that derivatives of triazoloquinoxaline demonstrate cytotoxic effects against various human leukemia cell lines such as K562 and HL60. For instance, related compounds showed IC50 values ranging from 3.5 to 15 μM against these cell lines, suggesting significant antiproliferative activity .
Cell LineIC50 (μM)Reference
K5623.5
HL6015
U937>20

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Proliferation : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Targeting Specific Pathways : It is hypothesized that the triazoloquinoxaline structure interacts with specific molecular targets involved in cancer progression.

Pharmacological Studies

Several studies have evaluated the pharmacological potential of compounds within the same class:

  • In Vivo Studies : Animal models have been used to assess the anticancer efficacy of related compounds. These studies often report significant tumor reduction in treated groups compared to controls.

Study on Triazoloquinoxaline Derivatives

A study published in Molbank assessed a series of triazoloquinoxaline derivatives for their anticancer properties. The results indicated that certain derivatives exhibited strong cytotoxicity against leukemia cell lines with minimal toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, the piperidin-1-yl group is introduced through a Buchwald-Hartwig amination or Ullmann-type coupling using copper catalysts, followed by propanamide linkage formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Intermediate purification often employs normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) and amine-phase chromatography for piperidine-containing analogs .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR peaks corresponding to the 2-chlorophenyl group (δ ~7.2–7.5 ppm) and piperidine protons (δ ~2.4–3.0 ppm) should be observed. Cross-validate with X-ray crystallography if single crystals are obtained (e.g., using slow evaporation in DMSO/MeOH) .

Q. What solvents and conditions are optimal for crystallization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) mixed with alcohols (MeOH, EtOH) at 4°C promote crystallization. For triazoloquinoxaline analogs, chloroform/methanol (9:1) systems yield suitable crystals for X-ray studies .

Advanced Research Questions

Q. How can researchers resolve conflicting pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Step 1 : Verify compound stability in biological matrices (e.g., plasma) using LC-MS to rule out rapid degradation .
  • Step 2 : Assess bioavailability via pharmacokinetic profiling (e.g., Cmax_{max}, AUC) in rodent models.
  • Step 3 : Use computational modeling (e.g., molecular dynamics) to evaluate target binding under physiological conditions .
  • Contradiction Analysis : If in vitro activity is high but in vivo efficacy is low, consider poor blood-brain barrier penetration or metabolic clearance via cytochrome P450 enzymes .

Q. What strategies optimize the selectivity of this compound for [1,2,4]triazolo[4,3-a]quinoxaline targets over off-target kinases?

  • Methodological Answer :

  • Strategy 1 : Introduce steric hindrance at the propanamide linker (e.g., methyl or cyclopropyl groups) to reduce off-target binding .
  • Strategy 2 : Modify the piperidine substituents (e.g., 4-arylpiperazines) to enhance hydrophobic interactions with the target’s active site .
  • Validation : Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler) and analyze selectivity scores using Shannon entropy .

Q. How should researchers design impurity profiling studies for this compound?

  • Methodological Answer :

  • Step 1 : Identify potential impurities via stress testing (heat, light, acidic/alkaline hydrolysis). Common impurities include dechlorinated byproducts or oxidized piperidine derivatives .
  • Step 2 : Develop a HPLC-MS method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to resolve impurities.
  • Step 3 : Quantify impurities against reference standards (e.g., BP/EP guidelines) and assess genotoxicity using Ames tests if thresholds exceed 0.15% .

Experimental Design & Data Analysis

Q. What statistical models are suitable for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach with central composite design (CCD) to evaluate variables like temperature, catalyst loading, and solvent ratios. Response surface methodology (RSM) can identify optimal conditions (e.g., 80°C, 10 mol% CuI catalyst) .

Q. How can researchers reconcile discrepancies in NMR data between batches?

  • Methodological Answer :

  • Root Cause Analysis : Check for residual solvents (e.g., DMF) or tautomeric shifts in the triazoloquinoxaline core. Use 1H^1H-15N^{15}N HMBC to confirm nitrogen connectivity .
  • Mitigation : Standardize quenching and washing steps (e.g., NaHCO3_3 washes for acid removal) to minimize batch-to-batch variability .

Safety & Handling

Q. What are the critical safety precautions for handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood.
  • Storage : Store at -20°C under nitrogen to prevent oxidation. No specific GHS hazards are reported, but treat as a potential mutagen .

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